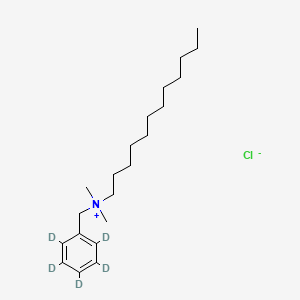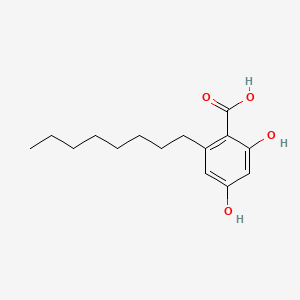
2,4-Dihydroxy-6-octylbenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dihydroxy-6-octylbenzoic Acid is an organic compound with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol. It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and an octyl group at the 6 position. This compound is often used as a building block and a useful synthesis intermediate in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dihydroxy-6-octylbenzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of resorcinol with sodium alcoholate in an alcohol solution, followed by carboxylation using carbon dioxide under supercritical conditions . The reaction typically takes place in a high-pressure kettle, and the resulting product is purified by filtration and acidification .
Industrial Production Methods
Industrial production of this compound often employs the Kolbe-Schmitt reaction, where resorcinol is reacted with alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere . This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2,4-Dihydroxy-6-octylbenzoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
科学研究应用
2,4-Dihydroxy-6-octylbenzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dihydroxy-6-octylbenzoic Acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as p-hydroxybenzoate hydroxylase, which plays a role in microbial metabolism . The compound’s hydroxyl groups allow it to form hydrogen bonds with target proteins, thereby affecting their function .
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzoic Acid: Lacks the octyl group, making it less hydrophobic and potentially less effective in certain applications.
2,4-Dihydroxy-6-methylbenzoic Acid: Contains a shorter alkyl chain, which may influence its solubility and reactivity.
Uniqueness
2,4-Dihydroxy-6-octylbenzoic Acid is unique due to its long octyl chain, which enhances its hydrophobicity and allows it to interact more effectively with lipid membranes and hydrophobic protein pockets. This property makes it particularly useful in applications requiring enhanced membrane permeability and interaction with hydrophobic targets.
属性
分子式 |
C15H22O4 |
|---|---|
分子量 |
266.33 g/mol |
IUPAC 名称 |
2,4-dihydroxy-6-octylbenzoic acid |
InChI |
InChI=1S/C15H22O4/c1-2-3-4-5-6-7-8-11-9-12(16)10-13(17)14(11)15(18)19/h9-10,16-17H,2-8H2,1H3,(H,18,19) |
InChI 键 |
YLBZLJOTMQEWDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,9S,12S,15R,16E,18R,19S,21S,23R,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3S,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13841413.png)
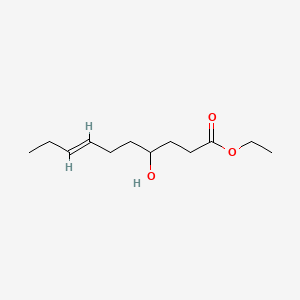
![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
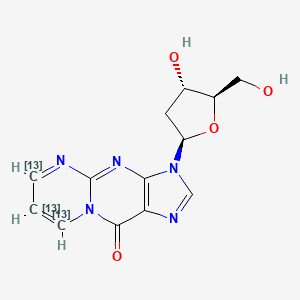

![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
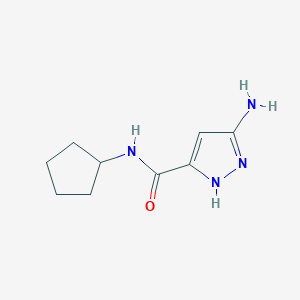
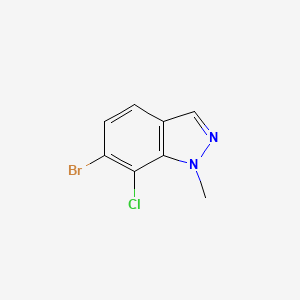
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
